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Compound of Interest

Compound Name: N-Methyl-4-phenoxybenzylamine

Cat. No.: B064334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Methyl-4-phenoxybenzylamine is a secondary amine belonging to the benzylamine class

of organic compounds. Its structure, featuring a flexible phenoxy ether linkage and a

methylated amine, suggests its potential as a versatile scaffold in medicinal chemistry. While

specific research on this compound is limited, analysis of structurally related molecules

indicates its potential as a modulator of key biological targets, including enzymes and

receptors. This document provides a comprehensive overview of its known properties, a

plausible synthetic route with detailed protocols, and an exploration of its potential biological

activities based on available scientific literature.

Physicochemical Properties
The known physicochemical properties of N-Methyl-4-phenoxybenzylamine are summarized

in the table below. This data is essential for its handling, formulation, and use in experimental

settings.
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Property Value Source

CAS Number 169943-40-2 -

Molecular Formula C₁₄H₁₅NO -

Molecular Weight 213.28 g/mol -

Boiling Point 311.2 ± 25.0 °C at 760 mmHg -

Density 1.057 g/cm³ -

Flash Point 128.2 °C -

Refractive Index 1.567 -

Synthesis
A likely and efficient synthetic pathway for N-Methyl-4-phenoxybenzylamine involves a two-

step process starting from 4-phenoxybenzaldehyde and methylamine via reductive amination.

This method is widely used for the preparation of N-alkylated amines.

Synthetic Workflow
The overall synthetic workflow is depicted below:
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Caption: Synthetic workflow for N-Methyl-4-phenoxybenzylamine.

Experimental Protocol: Reductive Amination
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This protocol describes the synthesis of N-Methyl-4-phenoxybenzylamine from 4-

phenoxybenzaldehyde and methylamine using sodium triacetoxyborohydride as the reducing

agent.

Materials:

4-Phenoxybenzaldehyde

Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Acetic acid (optional, as a catalyst)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 4-phenoxybenzaldehyde (1.0 equivalent)

in 1,2-dichloroethane (DCE).

Amine Addition: Add a solution of methylamine (1.1-1.5 equivalents) to the stirred solution of

the aldehyde. If using methylamine hydrochloride, a base such as triethylamine (1.1

equivalents) should be added to liberate the free amine.
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation

of the corresponding imine intermediate. The reaction can be monitored by Thin Layer

Chromatography (TLC).

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 equivalents)

portion-wise. If the reaction is sluggish, a catalytic amount of acetic acid can be added.

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC

until the starting aldehyde is consumed (typically 2-12 hours).

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of

sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous

layer with DCM (3x).

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or

Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a

rotary evaporator to obtain the crude product.

Further Purification: The crude N-Methyl-4-phenoxybenzylamine can be further purified by

column chromatography on silica gel if necessary.

Potential Biological Activity
While no direct biological studies on N-Methyl-4-phenoxybenzylamine have been identified,

its structural similarity to known bioactive molecules suggests potential therapeutic

applications.

Monoamine Oxidase (MAO) Inhibition
Structurally similar compounds, such as 4-(O-benzylphenoxy)-N-methylalkylamines, have been

identified as inhibitors of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B

(MAO-B). These enzymes are crucial in the metabolism of monoamine neurotransmitters like

serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of

these neurotransmitters in the brain, a mechanism utilized by several antidepressant and anti-

Parkinson's disease drugs.

The potential mechanism of action is illustrated below:
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Caption: Potential mechanism of action via MAO inhibition.

G Protein-Coupled Receptor (GPCR) and Kinase
Modulation
The 4-phenoxybenzylamine scaffold is recognized in medicinal chemistry as a versatile building

block for the synthesis of small molecule inhibitors targeting G protein-coupled receptors

(GPCRs) and kinases. These protein families are implicated in a vast array of cellular signaling

pathways and are prominent drug targets. While phenoxybenzamine, a different molecule, acts

as an irreversible antagonist at certain GPCRs, it is plausible that N-Methyl-4-
phenoxybenzylamine could serve as a ligand for these receptor types. Further screening and

biological assays would be necessary to confirm any such activity.

The logical relationship for its potential role as a GPCR or kinase inhibitor is outlined below:
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Caption: Logical flow of potential GPCR or kinase modulation.

Conclusion
N-Methyl-4-phenoxybenzylamine is a compound with interesting potential for drug discovery

and development. While direct biological data is currently lacking, its physicochemical

properties are defined, and a reliable synthetic route is readily devisable. Based on the activity

of structurally related compounds, future research into its potential as a monoamine oxidase

inhibitor, or as a ligand for GPCRs and kinases, is warranted. The experimental protocols and

conceptual frameworks provided in this guide offer a solid foundation for researchers to initiate

further investigation into the therapeutic potential of this molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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